1-(3-methylbenzoyl)-4-phenylpiperazine
Description
1-(3-Methylbenzoyl)-4-phenylpiperazine is a piperazine derivative featuring a 3-methylbenzoyl group at the N1 position and a phenyl group at the N4 position (Figure 1). Piperazine derivatives are widely studied for their pharmacological versatility, including applications in neuroprotection, anticonvulsant activity, and receptor modulation .
Properties
IUPAC Name |
(3-methylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-15-6-5-7-16(14-15)18(21)20-12-10-19(11-13-20)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTABHWIIRXAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) reduce lipophilicity but may enhance receptor binding specificity (e.g., NSPP’s neuroprotection ).
- Bulkier substituents (e.g., benzoyl, methylbenzoyl) improve membrane permeability, critical for CNS-targeting drugs .
- Crystallography: 1-Benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system (space group Pna21), while brominated analogs adopt monoclinic systems .
Pharmacological Activities
Neuroprotection and Anti-inflammatory Effects
Receptor Modulation
- Dopamine D3 Receptor (D3R) : Piperazines with triazole substituents (e.g., 1-phenyl-4-[4-(1H-triazol-5-yl)butyl]piperazine) show high D3R affinity (Ki < 10 nM) and BBB penetration .
- P2X7 Receptor Antagonism: KN62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine) inhibits human P2X7 receptors (IC50 = 15 nM) but exhibits species-specific potency (20–500× lower in mice) .
Anticonvulsant and Analgesic Activity
- 4-Phenylpiperazine derivatives (e.g., compounds 3–17 in ): Exhibit ED50 values of 15–30 mg/kg in rodent seizure models. Substituents like methylthiophen-yl enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
